molecular formula C12H15N3O B1483820 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole CAS No. 2098046-73-0

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Cat. No. B1483820
CAS RN: 2098046-73-0
M. Wt: 217.27 g/mol
InChI Key: XZORIYBPPYJBON-UHFFFAOYSA-N
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Description

4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (FPP) is a heterocyclic compound composed of two five-membered rings, a pyrazole and a furan, connected by a methylene bridge. It is a highly versatile compound with a wide range of applications in both organic synthesis and medicinal chemistry. FPP has been widely studied in recent years due to its unique structural and pharmacological properties.

Scientific Research Applications

Antimicrobial and Antifungal Properties

A study has shown that certain pyrazole derivatives, including those similar to 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, exhibit significant antimicrobial and antifungal activities. These derivatives were tested against various gram-negative and gram-positive bacteria, as well as fungi, demonstrating the potential for these compounds in developing new antimicrobial agents (Hamed et al., 2020).

Synthesis and Characterization for Medicinal Chemistry

The synthesis and characterization of pyrazole derivatives, including structures related to 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, are crucial in medicinal chemistry. These compounds have been synthesized using various methods and characterized for their potential as anti-inflammatory and antibacterial agents, as well as for their roles in drug design and molecular docking studies. This research demonstrates the versatility and potential of these compounds in therapeutic applications (Ravula et al., 2016).

Development of Heterocyclic Compounds

Pyrazole derivatives, similar to 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, have been used to develop a variety of heterocyclic compounds. These developments have implications in several fields, including pharmaceuticals, where they can be used to create new therapeutic agents with specific biological activities (El-Essawy & Rady, 2011).

Electrosynthesis and Optoelectronic Properties

Research involving furan and pyridinechalcogenodiazole-based π-conjugated systems, related to the structure of 4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole, focuses on electrosynthesis and the study of optoelectronic properties. These studies are significant in the development of new materials with potential applications in electronics and photonics (Liu et al., 2016).

Antioxidative Activity

Heterocyclic compounds, including pyrazole derivatives, have been investigated for their antioxidative activities. Studies have shown that these compounds can effectively inhibit oxidation in various systems, highlighting their potential as natural antioxidants in food and pharmaceutical products (Yanagimoto et al., 2002).

properties

IUPAC Name

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-11(13-5-1)9-15-8-10(7-14-15)12-4-2-6-16-12/h2,4,6-8,11,13H,1,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORIYBPPYJBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CN2C=C(C=N2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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